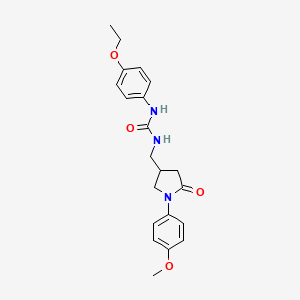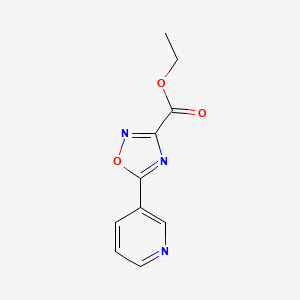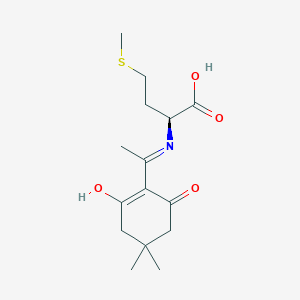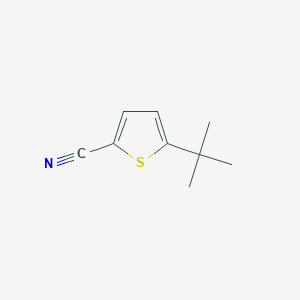![molecular formula C7H8N2O3 B2965393 7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid CAS No. 1239844-56-4](/img/structure/B2965393.png)
7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid” is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 . The compound is a white to yellow solid .
Synthesis Analysis
Oxazole derivatives, including “7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid”, have been synthesized for their wide spectrum of biological activities . The synthesis of oxazolines, a related class of compounds, has been extensively studied, with various synthetic protocols based on substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
The molecular structure of “7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid” includes a 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The InChI code for this compound is 1S/C6H6N2O3/c9-6(10)4-3-5-8(7-4)1-2-11-5/h3H,1-2H2,(H,9,10) .Chemical Reactions Analysis
While specific chemical reactions involving “7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid” are not available, oxazole derivatives are known to participate in a variety of reactions. The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Physical And Chemical Properties Analysis
“7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid” is a white to yellow solid . Its molecular weight is 168.15 , and its InChI code is 1S/C6H6N2O3/c9-6(10)4-3-5-8(7-4)1-2-11-5/h3H,1-2H2,(H,9,10) .Applications De Recherche Scientifique
Antibacterial Activities
Research indicates that compounds with oxazole substituents, including structures similar to 7-methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid, demonstrate significant antibacterial activities. For example, a study by Cooper, Klock, Chu, and Fernandes (1990) revealed that quinolones with oxazole substituents have greater in vitro antibacterial activity against Gram-positive organisms compared to Gram-negative organisms (Cooper, Klock, Chu, & Fernandes, 1990).
Angiotensin II Receptor Antagonism
Shiota et al. (1999) reported on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are potent in vitro angiotensin II antagonists. These compounds, related to the structure of 7-methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid, showed promise in the field of cardiovascular research (Shiota et al., 1999).
Inhibition of Carbonic Anhydrase Isoforms
A study by Sitaram et al. (2014) on novel heterocyclic compounds, including 7-methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid, highlighted their potential in inhibiting carbonic anhydrase isoforms. These compounds showed varying levels of inhibition against different human isoforms of carbonic anhydrases, indicating potential applications in cancer and glaucoma treatments (Sitaram et al., 2014).
Synthesis and Transformations
The synthesis and transformations of derivatives of oxazole carboxylic acids, including compounds similar to 7-methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid, are an area of active research. Prokopenko et al. (2010) synthesized various functional derivatives of these compounds, showing the versatility and potential applications in the field of organic synthesis (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Corrosion Inhibition
Research by Yadav et al. (2016) explored the use of pyrazole derivatives, structurally similar to 7-methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid, as corrosion inhibitors. Their study demonstrated significant inhibition efficiency for mild steel in acidic solutions, suggesting potential applications in industrial corrosion protection (Yadav, Gope, Kumari, & Yadav, 2016).
Propriétés
IUPAC Name |
7-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-5(7(10)11)8-9-2-3-12-6(4)9/h2-3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLBHAVNAKZPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N(CCO2)N=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2965330.png)
